
Illudin S
Vue d'ensemble
Description
L'illudine S est un composé sesquiterpénique naturel isolé de certains champignons, notamment du genre Omphalotus, tels qu'Omphalotus olearius et Omphalotus illudens . Il est connu pour ses propriétés cytotoxiques puissantes et a été largement étudié pour ses activités antitumorales et antivirales potentielles .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
L'illudine S peut être synthétisée par différentes voies chimiques. Une méthode courante implique la culture d'espèces d'Omphalotus dans un environnement contrôlé. Les champignons sont cultivés dans un milieu contenant des nutriments spécifiques, tels que le glucose et les solides de maïs en suspension, afin d'optimiser la production d'illudine S . Le composé est ensuite extrait et purifié en utilisant des techniques telles que la chromatographie contre-courante à grande vitesse .
Méthodes de production industrielle
La production industrielle de l'illudine S implique la culture à grande échelle de champignons Omphalotus dans des bioréacteurs. Le processus comprend l'optimisation des conditions de croissance, telles que le pH, la température et l'apport de nutriments, afin de maximiser le rendement en illudine S . Le composé extrait est ensuite purifié pour atteindre des niveaux de pureté élevés adaptés à des applications ultérieures .
Analyse Des Réactions Chimiques
Types de réactions
L'illudine S subit diverses réactions chimiques, notamment :
Oxydation : L'illudine S peut être oxydée pour former des intermédiaires plus réactifs.
Réduction : Les réactions de réduction peuvent modifier la structure énone de l'illudine S.
Substitution : L'illudine S peut réagir avec des nucléophiles, tels que des groupes thiol, conduisant à des réactions de substitution.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions avec l'illudine S comprennent les nucléophiles thiols, tels que la cystéine et les peptides contenant de la cystéine, qui réagissent avec l'illudine S à pH physiologique . D'autres réactifs comprennent les agents oxydants et réducteurs qui modifient la structure chimique de l'illudine S.
Principaux produits formés
Les principaux produits formés à partir de réactions avec l'illudine S comprennent divers dérivés ayant des propriétés cytotoxiques modifiées. Par exemple, les dérivés d'acylfulvène sont formés par des réactions de substitution et ont montré une cytotoxicité et une génotoxicité accrues .
Applications de la recherche scientifique
L'illudine S a plusieurs applications en recherche scientifique, notamment :
Mécanisme d'action
L'illudine S exerce ses effets principalement par alkylation de l'ADN. Elle inhibe la synthèse de l'ADN en formant des liaisons covalentes avec l'ADN, ce qui entraîne des dommages à l'ADN et la mort cellulaire . Le composé bloque également l'interface de la phase G1-S du cycle cellulaire dans les cellules de leucémie humaine . Les cibles moléculaires de l'illudine S comprennent l'ADN et diverses protéines cellulaires impliquées dans la réplication et la réparation de l'ADN .
Applications De Recherche Scientifique
Clinical Applications
Illudin S has been explored for its therapeutic potential in oncology. Its semi-synthetic derivative, Irofulven (hydroxymethylacylfulvene), is currently undergoing clinical trials for various cancers. The following table summarizes key findings regarding this compound and Irofulven:
Mutagenicity and Genotoxicity
Research has highlighted the mutagenic potential of this compound. Chronic exposure leads to specific mutational signatures characterized by single and double base substitutions as well as indels. The compound's ability to induce oxidative stress further complicates its mutagenic profile . Notably:
- Translesion Synthesis : Collateral mutations suggest that translesion synthesis pathways are involved in the cellular response to this compound treatment, indicating a complex interplay between DNA damage and repair mechanisms .
- Impact on DNA Repair Pathways : The lesions caused by this compound appear to evade global repair systems, necessitating specialized responses from transcription-coupled repair pathways .
Case Studies
Several studies have investigated the effects of this compound on various cell lines:
- Human Fibroblasts : A study demonstrated that fibroblasts exposed to this compound showed significant inhibition of transcriptional activity, which could be reversed by an active NER system. This highlights the critical role of specific repair factors in mitigating the drug's cytotoxic effects .
- Cancer Cell Lines : Research involving colon cancer cell lines has shown that while both this compound and Irofulven induce DNA adducts, their biological responses differ significantly. Irofulven exhibits a more favorable therapeutic index compared to this compound due to its reduced toxicity and enhanced bioactivation through specific enzymes .
Mécanisme D'action
Illudin S exerts its effects primarily through DNA alkylation. It inhibits DNA synthesis by forming covalent bonds with DNA, leading to DNA damage and cell death . The compound also blocks the G1-S phase interface of the cell cycle in human leukemia cells . The molecular targets of this compound include DNA and various cellular proteins involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Composés similaires
Illudine M : Un autre sesquiterpène isolé des champignons Omphalotus, connu pour ses propriétés cytotoxiques.
Dérivés d'acylfulvène : Dérivés semisynthétiques de l'illudine S, tels que le (−)-6-hydroxyméthylacylfulvène (irofulvène), qui ont des indices thérapeutiques améliorés.
Unicité de l'illudine S
L'illudine S est unique en raison de sa cytotoxicité puissante et de sa capacité à former des liaisons covalentes avec l'ADN, ce qui entraîne des dommages importants à l'ADN. Ses dérivés, tels que l'irofulvène, ont été développés pour conserver les propriétés anticancéreuses de l'illudine S tout en réduisant sa toxicité .
Activité Biologique
Illudin S, a natural sesquiterpene derived from the fungus Omphalotus olearius, has garnered attention for its potent biological activity, particularly its anti-tumor properties. This article delves into the mechanisms of action, cellular interactions, and mutagenic potential of this compound, supported by various research findings and case studies.
This compound exerts its cytotoxic effects primarily through the formation of DNA lesions. These lesions are generated by unstable active metabolites that interfere with DNA replication and transcription processes. Research indicates that approximately 90% of the lethal effects of this compound in human fibroblasts can be mitigated by an active nucleotide excision repair (NER) system, specifically through transcription-coupled NER (TC-NER) pathways .
Key Findings:
- DNA Damage Induction : this compound induces DNA lesions that stall replication forks and activate cellular stress responses. This leads to a significant accumulation of DNA damage .
- Repair Mechanisms : The core NER enzymes (XPA, XPF, XPG, and TFIIH) are essential for recovery from this compound-induced lesions. However, base excision repair (BER) and non-homologous end joining (NHEJ) do not significantly contribute to the processing of these lesions .
- Mutagenicity : Chronic exposure to this compound results in distinct mutational signatures characterized by single and double base substitutions, primarily affecting purine residues. This suggests a strong transcriptional strand bias in the repair process .
Case Studies
Several studies have explored the biological activity of this compound in various cellular contexts:
- Cellular Bioactivation : A study quantified this compound-DNA adducts in engineered colon cancer cell lines to assess how bioactivation influences cytotoxicity. The findings revealed that while this compound can be metabolized by certain enzymes, its toxicity does not directly correlate with these metabolic pathways .
- Transcription-Coupled Repair : Research involving xeroderma pigmentosum cell strains demonstrated that cells deficient in TC-NER exhibited heightened sensitivity to this compound, emphasizing the drug's reliance on specific DNA repair mechanisms for cellular recovery .
- Comparative Analysis with Irofulven : Irofulven, a semi-synthetic analog of this compound, was shown to have a more favorable therapeutic index in preclinical models. This highlights how minor structural modifications can significantly alter biological activity and therapeutic potential .
Table 1: Summary of Key Biological Effects of this compound
Propriétés
IUPAC Name |
(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLLIYKVDWPHJI-RDBSUJKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031301 | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-99-1 | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1149-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Illudin S | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Illudin S | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILLUDIN S | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Illudin S, and how does it exert its cytotoxic effects?
A1: this compound primarily inhibits Deoxyribonucleic acid (DNA) synthesis. [] While the exact mechanism remains unclear, evidence suggests that this compound may interfere with a pathway of DNA synthesis that does not rely on deoxyribonucleoside triphosphates, the conventional building blocks used by DNA polymerase. [] This disruption of DNA replication ultimately leads to cell death. [, , ]
Q2: How does the interaction of this compound with glutathione contribute to its toxicity?
A3: this compound reacts with glutathione, a crucial cellular antioxidant, in a pH-dependent manner. [] This reaction leads to the depletion of glutathione, potentially making cells more susceptible to oxidative stress and damage, ultimately contributing to its toxicity. []
Q3: What is the molecular formula and weight of this compound?
A5: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do mention it is a sesquiterpene. [, , ] Sesquiterpenes are a class of terpenes with a general formula of C15H24. Further research in chemical databases or literature would be required to confirm the exact molecular formula and weight of this compound.
Q4: Is there any spectroscopic data available to confirm the structure of this compound?
A6: Yes, the absolute configuration of this compound was determined using X-ray crystallography and the Bijvoet method. [] Furthermore, studies have utilized nuclear magnetic resonance (NMR) spectroscopy to analyze and confirm the structure of this compound and its metabolites. [, ]
Q5: How do structural modifications of this compound, specifically the creation of Acylfulvene analogues, impact its biological activity and toxicity?
A7: Acylfulvenes, semisynthetic derivatives of this compound, exhibit improved cytotoxic selectivity profiles compared to the parent compound. [] While this compound shows high toxicity, Acylfulvenes demonstrate a wider therapeutic window in preclinical models. [] These differences arise from variations in their reactivity, activation pathways, and interactions with cellular targets. [, ]
Q6: What is the significance of the ketone group in this compound for its cytotoxic activity?
A8: Comparing this compound and Illudin M to dihydroilludin M revealed that the ketone group is essential for cytotoxicity. [] Dihydroilludin M, lacking the ketone, was significantly less toxic, indicating the ketone plays a critical role in its mechanism of action. []
Q7: How does the introduction of a hydroxymethyl group in (Hydroxymethyl)acylfulvene (HMAF) affect its antitumor properties?
A9: (Hydroxymethyl)acylfulvene (HMAF), created by adding a hydroxymethyl group to Acylfulvene, demonstrates greater toxicity to HL60 cells compared to Acylfulvene but lower toxicity than this compound. [] This modification highlights how subtle structural changes can fine-tune the compound's biological activity.
Q8: Are there any specific challenges in formulating this compound or its analogues for therapeutic use?
A10: While the provided abstracts don't directly address formulation challenges, the reactivity of this compound, particularly its interaction with thiols like glutathione, [] suggests potential stability issues. Further research is necessary to understand how to formulate this compound or its analogues to overcome these challenges and ensure optimal delivery and efficacy.
Q9: What are the primary routes of metabolism and excretion of this compound in the body?
A11: Studies in rats revealed that this compound undergoes metabolism to form various metabolites, including cyclopropane ring-cleavage products. [, ] Urinary excretion plays a major role in eliminating these metabolites. [, ] Further research is needed to fully elucidate the metabolic pathways and excretion profiles in humans.
Q10: How does the pharmacokinetic profile of Irofulven, a semisynthetic this compound analogue, contribute to its antitumor activity?
A12: Irofulven exhibits a favorable pharmacokinetic profile with a long elimination half-life, allowing for sustained exposure in vivo. [] Its primary route of elimination is through metabolism and urinary excretion. [] This sustained exposure likely contributes to its enhanced antitumor activity compared to this compound.
Q11: What cell lines are particularly sensitive to the cytotoxic effects of this compound and its analogues?
A13: this compound and its derivatives have shown potent activity against various human cancer cell lines in vitro. Myeloid and T-lymphocyte leukemia cells display significant sensitivity to this compound. [] Irofulven has demonstrated efficacy against diverse cancer types, including breast, lung, colon, and ovarian cancers. [, , ]
Q12: Has the antitumor activity of this compound or its analogues been demonstrated in animal models?
A14: Yes, several studies have confirmed the antitumor potential of this compound derivatives in preclinical animal models. For instance, HMAF exhibited impressive activity against human tumor xenografts, including breast, lung, and colon cancer models. [] These findings provide a strong rationale for further clinical development.
Q13: Are there any ongoing clinical trials investigating the therapeutic potential of this compound or its analogues?
A15: Yes, Irofulven has progressed to clinical trials for various cancer types, including ovarian, prostate, hepatocellular, breast, lung, and colon cancers. [] These trials aim to evaluate its safety and efficacy in humans and potentially establish its role in cancer treatment.
Q14: What are the primary concerns regarding the toxicity of this compound?
A16: this compound exhibits high toxicity, which has limited its clinical development. [] Its reactivity with cellular thiols like glutathione raises concerns about potential off-target effects and a narrow therapeutic window. [] Research has focused on developing analogues with improved safety profiles.
Q15: Have any specific adverse effects been observed in preclinical studies or clinical trials with this compound or its derivatives?
A17: Preclinical studies in rats have shown that this compound can induce significant damage to the digestive tract. [] In clinical trials, Irofulven has been associated with hematological and gastrointestinal toxicities. [] Careful dose optimization and monitoring are crucial to manage these potential side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.